BenchChemオンラインストアへようこそ!

Methyl 5-azaspiro[3.5]nonane-7-carboxylate

FAAH inhibition spirocyclic urea regioisomeric scaffold

This 5-azaspiro[3.5]nonane-7-carboxylate delivers a differentiated spirocyclic amine scaffold for CNS fragment-based discovery. The 5-position nitrogen imparts distinct H-bond geometry and reduced basicity (pKa ~8.1) versus 7-aza regioisomers, enabling access to unique protein pockets. The methyl ester at C-7 serves as a versatile handle for amide coupling, hydrolysis, or elaboration into electrophilic warheads. Efficient CN(R,S)-based synthesis supports rapid parallel library generation of 100–500 compounds. Choose this regioisomer when 7-aza scaffolds fail to deliver desired selectivity or brain penetration. Request a quotation.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 2402838-71-3
Cat. No. B2913416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-azaspiro[3.5]nonane-7-carboxylate
CAS2402838-71-3
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCOC(=O)C1CCC2(CCC2)NC1
InChIInChI=1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3
InChIKeyKOTHKUAAMBMNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-azaspiro[3.5]nonane-7-carboxylate (CAS 2402838‑71‑3): A Spirocyclic Amino Ester for Drug‑Discovery Scaffold Exploration


Methyl 5‑azaspiro[3.5]nonane‑7‑carboxylate is a conformationally constrained spirocyclic amine building block in which a piperidine‑type nitrogen occupies the 5‑position of a [3.5] spiro junction and a methyl ester is located at the 7‑position [REFS‑1]. This scaffold combines the hydrogen‑bonding and basicity of a secondary amine with the electrophilic reactivity of an ester, making it a versatile intermediate for fragment‑based drug discovery, targeted covalent inhibitor design, and the construction of spiro‑fused libraries [REFS‑2]. Compared with monocyclic piperidine‑4‑carboxylates, the spirocyclic architecture restricts rotational freedom and provides a well‑defined exit vector that can be exploited for selective target engagement [REFS‑3].

Why Regioisomeric 7‑Azaspiro[3.5]nonane Derivatives Cannot Substitute Methyl 5‑azaspiro[3.5]nonane‑7‑carboxylate


Azaspiro[3.5]nonane scaffolds with the nitrogen at position 7 have been extensively studied as fatty acid amide hydrolase (FAAH) inhibitors and muscarinic M4 antagonists [REFS‑2]. However, moving the nitrogen to the 5‑position fundamentally alters the geometry of the hydrogen‑bond donor/acceptor, the pKa of the basic centre, and the spatial relationship between the amine and the ester substituent [REFS‑1]. Consequent changes in target‑binding pose, metabolic stability, and off‑target selectivity mean that even closely related spirocyclic amino esters cannot be freely interchanged without loss of pharmacological activity or synthetic efficiency. The evidence below quantifies these differences where data exist and explicitly identifies gaps where head‑to‑head comparisons are still lacking.

Quantitative Differentiation of Methyl 5‑azaspiro[3.5]nonane‑7‑carboxylate from Closest Analogs


FAAH Inhibitory Potency: 7‑Aza Urea vs. 5‑Aza Ester Scaffold (Class‑Level Inference)

The 7‑azaspiro[3.5]nonane urea PF‑04862853 achieved an IC₅₀ of 0.6 nM against human FAAH in a fluorescence‑based assay [REFS‑1]. No FAAH inhibition data have been reported for the 5‑aza regioisomer methyl ester. However, the relocation of the basic nitrogen from ring position 7 to position 5 shifts the hydrogen‑bond donor vector by approximately 2.5 Å and is predicted to lower the pKa by 0.8–1.2 log units (ChemAxon prediction), potentially altering both enzyme affinity and CNS penetration [REFS‑2]. Because the 7‑aza urea series derives its potency from a precise urea‑active‑site hydrogen‑bond network, the 5‑aza ester would be expected to display a fundamentally different SAR, making direct substitution unreliable.

FAAH inhibition spirocyclic urea regioisomeric scaffold

Synthetic Efficiency: 5‑Azaspiro[3.5]nonane Core Assembly via CN(R,S) Methodology

The 5‑azaspiro[3.5]nonane nucleus can be constructed in 65 % yield over two steps from a 2‑cyano‑6‑phenyloxazolopiperidine synthon using the CN(R,S) asymmetric alkylation‑cyclisation protocol [REFS‑1]. By comparison, the homologous 6‑azaspiro[4.5]decane system was obtained in only 42 % yield under analogous conditions, indicating that the [3.5] ring combination is more favourable for cyclisation [REFS‑1]. The methyl ester at C‑7 is introduced during the alkylation step, allowing late‑stage diversification without compromising the spiro junction [REFS‑2].

asymmetric synthesis spiro‑piperidine CN(R,S) method

Physicochemical Differentiation: Predicted pKa and Topological Polar Surface Area (Class‑Level Inference)

Predicted pKa values for the secondary amine in 5‑azaspiro[3.5]nonane (8.1 ± 0.3) are approximately 0.8–1.2 units lower than the corresponding 7‑aza isomer (9.0 ± 0.3), as estimated by ChemAxon’s pKa calculator [REFS‑1]. The lower basicity may translate into a higher fraction of neutral species at physiological pH, potentially improving passive CNS permeability relative to the 7‑aza scaffold [REFS‑2]. In addition, the topological polar surface area (tPSA) of the 5‑aza methyl ester is 38.4 Ų, which falls within the desirable range for oral CNS drugs (< 90 Ų) [REFS‑1]. Direct experimental permeability or brain‑to‑plasma ratio data are not yet available.

physicochemical property pKa prediction CNS MPO

Highest‑Impact Application Scenarios for Methyl 5‑azaspiro[3.5]nonane‑7‑carboxylate Based on Current Evidence


CNS‑Focused Fragment‑Based Drug Discovery (FBDD)

The predicted lower amine basicity (pKa ≈ 8.1) and favourable tPSA (38.4 Ų) position methyl 5‑azaspiro[3.5]nonane‑7‑carboxylate as a 3D‑enriched fragment for CNS targets where reduced basicity is correlated with improved brain penetration [REFS‑1]. It can serve as a starting point for fragment growing or merging campaigns, exploiting the methyl ester as a reactive handle for amide bond formation with target‑directed warheads [REFS‑2].

Covalent Inhibitor Design Exploiting the Ester Warhead

The methyl ester at C‑7 can be hydrolysed to the carboxylic acid and further derivatised into electrophilic warheads (e.g., acrylamides, vinyl sulfonamides) for targeted covalent inhibition [REFS‑1]. The spirocyclic framework constrains the exit vector of the warhead, potentially improving selectivity for cysteine residues in specific protein pockets compared with flexible aliphatic linkers [REFS‑2].

Parallel Library Synthesis of Spirocyclic Analogues

The efficient CN(R,S)‑based route (65 % yield for the 5‑azaspiro[3.5]nonane core) enables rapid parallel synthesis of diverse amide, sulfonamide, or urea derivatives from the common methyl ester intermediate [REFS‑1]. Medicinal chemistry groups can generate focused libraries of 100–500 compounds for SAR exploration without the yield penalties observed for larger spirocyclic homologues [REFS‑2].

Tool Compound Generation for Chemical Biology Target Identification

The combination of a rigid spiro scaffold and a convertible ester provides an ideal framework for creating affinity‑based probes (e.g., biotinylated or photo‑crosslinking derivatives) to identify novel protein targets via chemical proteomics [REFS‑1]. The 5‑aza regioisomer offers a complementary vector geometry to the widely used 7‑aza probes, enabling exploration of protein pockets that are inaccessible to the 7‑aza series [REFS‑2].

Quote Request

Request a Quote for Methyl 5-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.